Bienvenue dans la boutique en ligne BenchChem!

Beraprost Sodium

Receptor Pharmacology Binding Affinity Prostacyclin IP Receptor

Beraprost sodium provides a unique dual IP/EP3 agonism and a 35–40 min elimination half-life, enabling practical oral dosing for PAH, antiplatelet, and ischemia-reperfusion research without cardiodepression. To ensure reproducible pharmacokinetics and data integrity, source only from suppliers with documented bioequivalence to the reference product.

Molecular Formula C24H29NaO5
Molecular Weight 420.5 g/mol
CAS No. 88475-69-8
Cat. No. B194447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeraprost Sodium
CAS88475-69-8
SynonymsSodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate;  dl-4-[(1R,2R,3aS,8bS)-2,3,3a,8b-Tetrahydro-2-hydroxy-[(3S,4RS)-3-hydroxy-4-methyl-oct-6-yne-(E)-1-enyl]-5-cyclopenta[b]benzofuranyl]butanoic
Molecular FormulaC24H29NaO5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
InChIKeyYTCZZXIRLARSET-VJRSQJMHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Beraprost Sodium (CAS 88475-69-8): A Chemically Stable Oral Prostacyclin IP Receptor Agonist for Pulmonary and Peripheral Vascular Research


Beraprost sodium (BPS) is a synthetic, chemically stable analogue of prostacyclin (epoprostenol, PGI2) that functions as an agonist at the prostacyclin (IP) receptor [1]. It is formulated as an orally bioavailable sodium salt (CAS 88475-69-8), with an absolute oral bioavailability of 50–70% in humans [2]. Its primary pharmacological actions include potent inhibition of platelet aggregation, vasodilation, and cytoprotective effects, which are mediated via IP receptor activation and subsequent elevation of intracellular cAMP [1][3]. Unlike the endogenous ligand PGI2, which has a plasma half-life of only 2–3 minutes, beraprost exhibits significantly enhanced metabolic stability, with a human elimination half-life of approximately 35–40 minutes [2][4]. This stability enables practical oral dosing and makes it a critical research tool and therapeutic agent in the study of pulmonary arterial hypertension (PAH), peripheral vascular disease, and diabetic complications [5].

Beraprost Sodium: Why In-Class Substitution of Prostacyclin Analogs Is Scientifically Unsound


While prostacyclin analogs share a common IP receptor mechanism, their clinical interchangeability is precluded by substantial divergence in pharmacokinetic profiles, receptor selectivity, and adverse effect burden [1]. For instance, the half-life of epoprostenol is 2–3 minutes, necessitating continuous intravenous infusion, whereas treprostinil's longer half-life (~34 minutes IV, ~85 minutes SC) enables subcutaneous delivery, but it still carries a significant risk of infusion site pain [1]. Iloprost, despite its short half-life, requires frequent daily inhalations [2]. Beraprost, with its oral bioavailability and distinct receptor binding profile (e.g., IP and EP3 receptor agonism), occupies a unique pharmacokinetic and pharmacodynamic space [3]. These differences are not merely logistical; they translate directly to divergent efficacy and safety profiles in clinical trials, making 'in-class' substitution a high-risk proposition without direct comparative evidence [4].

Beraprost Sodium: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Receptor Binding Affinity: Comparative IP Receptor Ki Values vs. Novel Agonists MRE-269 and NS-304

Beraprost sodium exhibits a distinct receptor binding profile compared to next-generation, highly selective IP agonists. In head-to-head competition assays, beraprost binds to the human IP receptor with a Ki value that is substantially higher (i.e., lower affinity) than the active metabolite MRE-269. While MRE-269 (the active form of selexipag/NS-304) demonstrates a Ki of 20 nM for the human IP receptor, beraprost also exhibits potent binding, but with a unique profile that includes significant affinity for the EP3 receptor, a feature not shared by MRE-269 [1]. This differential selectivity has direct functional consequences in vascular beds. For example, the EP3 agonism of beraprost has been shown to interfere with IP receptor-mediated vasodilation in small pulmonary arteries (SPA) in rat models of pulmonary hypertension, an effect not observed with MRE-269 [2].

Receptor Pharmacology Binding Affinity Prostacyclin IP Receptor Pulmonary Arterial Hypertension

Potent Platelet Aggregation Inhibition: Beraprost IC50 Values vs. Standard Agonists

Beraprost sodium demonstrates exceptionally potent inhibition of platelet aggregation, particularly against pathways mediated by thromboxane A2. Using a sensitive light scattering (LS) aggregometry method, beraprost inhibited platelet aggregation induced by U46619 (a thromboxane A2 analogue) with an IC50 of 0.2–0.5 nM [1]. This potency is remarkable, with IC50 values for aggregation induced by ADP and epinephrine being 2–5 nM, an order of magnitude higher [1]. These values underscore beraprost's high efficacy in suppressing the thromboxane A2-dependent pathway of platelet activation. For context, while the endogenous ligand PGI2 is more potent in some assays (1.5x more active in displacing [3H]-TRK-100 from rat platelets), beraprost is 3 times more potent than PGE1 in the same displacement assay [2].

Platelet Aggregation Antiplatelet Therapy IC50 Thromboxane A2

Clinical Efficacy in Pulmonary Arterial Hypertension: 6-Minute Walk Distance Improvement vs. Placebo and Comparators

Beraprost sodium has been evaluated in multiple randomized controlled trials for PAH, with its effect on 6-minute walk distance (6MWD) being a key efficacy endpoint. In a 12-week European trial, beraprost improved 6MWD by 25 meters compared to placebo [1]. A longer 12-month US trial showed a 31-meter improvement [1]. These changes are modest compared to some other prostanoids; for instance, iloprost showed a 36-meter improvement at 3 months, and treprostinil a 16-meter median change [1]. However, a more recent study using a long-acting formulation of beraprost sodium (TRK-100STP) in Japanese PAH patients demonstrated a mean increase in 6MWD of 33.4 ± 66.0 m from baseline over 12 weeks, along with significant improvements in mean pulmonary artery pressure (-2.8 ± 5.5 mmHg) and total pulmonary vascular resistance (-0.92 ± 2.63 mmHg•L⁻¹•min) [2].

Pulmonary Arterial Hypertension 6-Minute Walk Test Clinical Trial Exercise Capacity

Cardioprotective Efficacy Without Cardiosuppression: Beraprost vs. Propranolol and Diltiazem in Ischemia-Reperfusion

In an experimental model of ischemia-reperfusion in guinea-pig ventricular myocardium, beraprost sodium (0.1 µM) enhanced the recovery of contractile force after reperfusion to approximately 80% of pre-ischemic control values [1]. This cardioprotective effect was comparable to that achieved by propranolol (30 µM) and diltiazem (10 µM). Critically, unlike propranolol and diltiazem, which decreased contractile force under normoxic conditions to less than 20% of control values, beraprost exhibited no negative inotropic effect under baseline conditions [1]. This differential profile demonstrates that beraprost provides cardioprotection without the concomitant cardiosuppression associated with beta-blockers and calcium channel blockers.

Ischemia-Reperfusion Injury Cardioprotection Inotropy Prostacyclin Analogue

Vasodilatory Selectivity and Endothelium-Dependence: Beraprost vs. Iloprost and MRE-269 in Pulmonary Arteries

The vasodilatory mechanism of beraprost is distinct from other prostacyclin analogs in its reliance on the endothelium. Studies in rat pulmonary arteries demonstrate that endothelium removal markedly attenuates the vasodilation induced by beraprost, but not that induced by MRE-269 or iloprost [1]. Furthermore, the vasodilation induced by beraprost and iloprost, but not MRE-269, is more strongly attenuated in small pulmonary arteries (SPA) from monocrotaline (MCT)-treated rats (a model of pulmonary hypertension) compared to normal rats [2]. This attenuation is attributed to the EP3 receptor agonism of beraprost and iloprost, which interferes with IP receptor-mediated relaxation in SPA [2]. MRE-269, a highly selective IP agonist, does not exhibit this interference and maintains potent vasodilation in diseased vessels [2].

Pulmonary Vasodilation Endothelium-Dependent Relaxation IP Receptor Agonist Prostacyclin Analogues

Formulation-Dependent Bioequivalence: Interchangeability of Generic Beraprost Sodium Tablets

For procurement decisions involving generic alternatives, the bioequivalence of beraprost sodium formulations is not guaranteed and must be empirically verified. A specific study evaluated the bioequivalence of two beraprost sodium 20 µg tablets: Samchundang Berastolin and Jeil Berasil [1]. This type of study is essential because variations in excipients or manufacturing processes can alter the rate and extent of drug absorption, potentially impacting clinical efficacy and safety. The existence of patented sustained-release formulations (e.g., US 9,616,071 B2) further underscores the formulation-dependent nature of beraprost sodium's pharmacokinetic profile [2]. Procurement of a specific manufacturer's product without bioequivalence data against the innovator or reference standard carries the risk of therapeutic non-equivalence.

Bioequivalence Generic Pharmaceuticals Pharmacokinetics Beraprost Sodium Formulations

Beraprost Sodium: High-Value Application Scenarios for Research and Industrial Use


Investigating Differential IP/EP3 Receptor Signaling in Pulmonary Vascular Beds

Researchers aiming to dissect the complex interplay between prostacyclin (IP) and prostaglandin E2 (EP3) receptors in the pulmonary vasculature should prioritize beraprost sodium. As demonstrated in Section 3, beraprost's unique dual agonism at IP and EP3 receptors, which interferes with vasodilation in small pulmonary arteries, provides a distinct pharmacological tool not offered by highly selective IP agonists like MRE-269 [1]. This makes beraprost essential for studies exploring the physiological and pathological consequences of EP3 receptor activation in pulmonary hypertension models, and for benchmarking the functional selectivity of novel compounds [1].

Establishing a Potent Positive Control for Thromboxane A2-Dependent Platelet Aggregation Assays

For laboratories developing or validating antiplatelet drug screening assays, beraprost sodium serves as a highly potent and well-characterized positive control. Its sub-nanomolar IC50 (0.2-0.5 nM) for inhibiting U46619-induced platelet aggregation, as quantified in Section 3, offers a sensitive and reproducible benchmark for the TXA2 pathway [2]. This ensures assay sensitivity and provides a reliable comparator for evaluating the potency of novel antithrombotic agents or natural product extracts [2].

Modeling Cardioprotection Independent of Negative Inotropy in Ischemia-Reperfusion Studies

Investigators studying myocardial ischemia-reperfusion injury and seeking to isolate cardioprotective mechanisms from confounding negative inotropic effects will find beraprost sodium an invaluable tool. As shown in Section 3, beraprost enhances post-ischemic functional recovery to ~80% without depressing baseline contractility, in stark contrast to beta-blockers and calcium channel antagonists [3]. This unique profile allows for the interrogation of prostacyclin-mediated protective pathways (e.g., via cAMP) in the absence of direct cardiodepression, providing a cleaner experimental system for understanding myocardial salvage [3].

Ensuring Reproducibility in In Vivo Studies Through Verified Formulation Procurement

For research programs involving long-term oral dosing of beraprost sodium in animal models or human clinical trials, the choice of commercial source is a critical determinant of data reproducibility. The evidence in Section 3 highlights that generic beraprost sodium tablets are not automatically bioequivalent and that specialized sustained-release formulations exist [4][5]. To minimize variability in pharmacokinetics and ensure that observed biological effects are attributable to the compound and not to formulation differences, procurement should be restricted to sources with documented bioequivalence to the reference product or to the original patented formulation when sustained release is required [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beraprost Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.